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Abstract
EST73502 (also known as WLB-73502) is a novel, orally active, and blood-brain barrier

penetrant compound with a unique dual mechanism of action. It functions as a μ-opioid

receptor (MOR) agonist and a σ1 receptor (σ1R) antagonist.[1] This profile allows for potent

antinociceptive effects in a variety of rodent pain models, including acute, chronic inflammatory,

and neuropathic pain, while exhibiting a significantly improved side-effect profile compared to

traditional opioid analgesics.[2][3][4] Preclinical studies demonstrate that EST73502 provides

analgesic efficacy comparable to oxycodone but with reduced opioid-induced adverse effects

such as inhibition of intestinal transit and naloxone-precipitated withdrawal symptoms.[2][3]

This document provides detailed application notes and experimental protocols for utilizing

EST73502 in key rodent pain models.

Mechanism of Action
EST73502 exerts its analgesic effects through a dual pharmacological action:

μ-Opioid Receptor (MOR) Agonism: Like conventional opioids, EST73502 activates MOR, a

key receptor in the modulation of pain signals within the central nervous system.

σ1 Receptor (σ1R) Antagonism: The antagonism of σ1R is believed to synergistically

enhance the analgesic effects of MOR agonism and may contribute to its efficacy in
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neuropathic pain states, which are often resistant to traditional opioids.[5]

This dual mechanism is thought to be responsible for its potent analgesia and favorable safety

profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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